(R)-4-(2-chloro-6-(iodomethyl)pyrimidin-4-yl)-3-methylmorpholine
Overview
Description
(R)-4-(2-chloro-6-(iodomethyl)pyrimidin-4-yl)-3-methylmorpholine is a useful research compound. Its molecular formula is C10H13ClIN3O and its molecular weight is 353.59 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity: A series of compounds, including pyrimidines, were designed and synthesized, demonstrating moderate to weak fungicidal and insecticidal activities (Chen & Shi, 2008); (Chen & Shi, 2009).
Isostructurality Studies: Research on co-crystals involving aminopyrimidines, focusing on chloro/methyl interchange, showed the formation of isostructural compounds with various carboxylic acids, contributing to understanding molecular structures in crystallography (Ebenezer, Muthiah, & Butcher, 2011).
Non-Covalent Interactions: Investigations on non-covalent interactions in certain pyrimidine derivatives highlighted their synthesis, characterization, and quantum chemical calculations, contributing to the understanding of molecular interactions (Zhang et al., 2018).
Synthesis of Pyrimidine Derivatives: Several studies explored the synthesis of pyrimidine derivatives and their reactivity with various electrophiles, contributing to the development of novel compounds with potential applications in pharmaceuticals and agrochemicals (Mekuskiene & Vainilavicius, 2006); (Vas’kevich et al., 2006).
Structure-Activity Studies: Investigations into the structure-activity relationships of pyrimidine-containing ligands have contributed to the development of compounds with potential therapeutic applications, particularly in anti-inflammatory and pain management (Altenbach et al., 2008).
Properties
IUPAC Name |
(3R)-4-[2-chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClIN3O/c1-7-6-16-3-2-15(7)9-4-8(5-12)13-10(11)14-9/h4,7H,2-3,5-6H2,1H3/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOOZBOFPOZBFU-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC(=NC(=C2)CI)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCCN1C2=NC(=NC(=C2)CI)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClIN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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